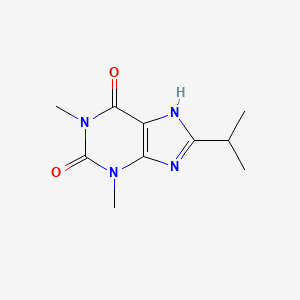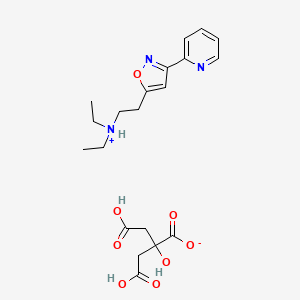
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between nitrile oxides and alkynes.
Introduction of Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of Diethylaminoethyl Group: The diethylaminoethyl group can be attached through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Formation of Citrate Salt: The final step involves the formation of the citrate salt by reacting the compound with citric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and neurotransmission, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(3-pyridyl)-, citrate: Similar structure but with the pyridyl group at a different position.
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-thienyl)-, citrate: Similar structure but with a thienyl group instead of a pyridyl group.
Uniqueness
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl group enhances its lipophilicity, improving its ability to cross biological membranes, while the pyridyl group contributes to its binding affinity to various molecular targets.
Eigenschaften
CAS-Nummer |
14732-54-8 |
|---|---|
Molekularformel |
C20H27N3O8 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)10-8-12-11-14(16-18-12)13-7-5-6-9-15-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9,11H,3-4,8,10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
XCCDYWNBVUTBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
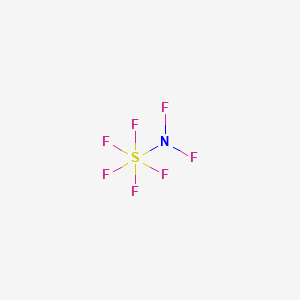
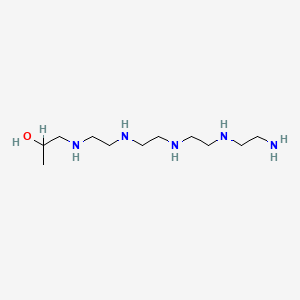
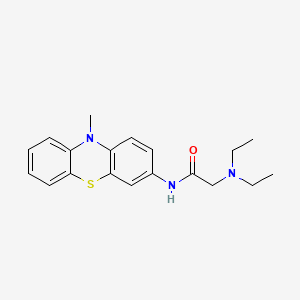
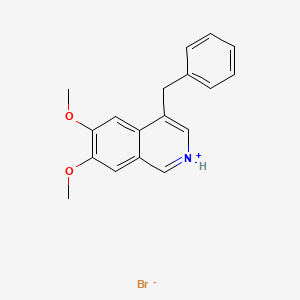
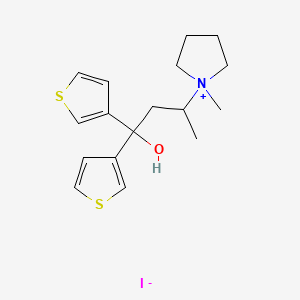
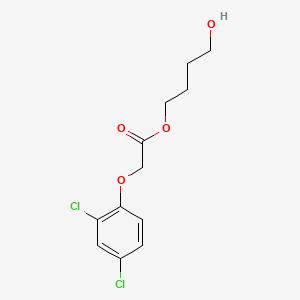

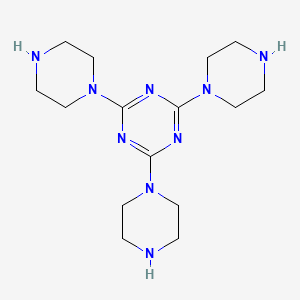
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
